iP300w

Description

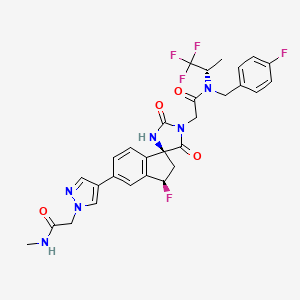

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(1S,3R)-3-fluoro-1'-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2',5'-dioxospiro[2,3-dihydroindene-1,4'-imidazolidine]-5-yl]pyrazol-1-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F5N6O4/c1-16(29(32,33)34)39(12-17-3-6-20(30)7-4-17)25(42)15-40-26(43)28(37-27(40)44)10-23(31)21-9-18(5-8-22(21)28)19-11-36-38(13-19)14-24(41)35-2/h3-9,11,13,16,23H,10,12,14-15H2,1-2H3,(H,35,41)(H,37,44)/t16-,23+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXCHCQCWFXILM-DAXQEMQKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CC(C4=C3C=CC(=C4)C5=CN(N=C5)CC(=O)NC)F)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@@]3(C[C@H](C4=C3C=CC(=C4)C5=CN(N=C5)CC(=O)NC)F)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F5N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of iP300w

For Researchers, Scientists, and Drug Development Professionals

Abstract

iP300w is a potent, selective, and orally bioavailable small molecule inhibitor of the paralogous histone acetyltransferases (HATs) p300 (E1A-associated protein p300) and CBP (CREB-binding protein). By targeting the catalytic HAT domain, this compound effectively blocks the acetylation of histone and non-histone protein substrates, leading to the modulation of gene expression. This guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its application in two key pathological contexts: Facioscapulohumeral muscular dystrophy (FSHD) and CIC-DUX4 sarcoma (CDS). Quantitative data, detailed experimental protocols, and signaling pathway visualizations are presented to offer a thorough technical resource for the scientific community.

Core Mechanism of Action: Inhibition of p300/CBP Histone Acetyltransferases

The primary mechanism of action of this compound is the direct inhibition of the histone acetyltransferase activity of p300 and CBP.[1][2][3] These enzymes play a critical role in chromatin remodeling and gene regulation by transferring an acetyl group from acetyl-CoA to the lysine residues of histone tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more open chromatin structure that is accessible to transcription factors.

This compound specifically targets the catalytic domain of p300/CBP, preventing the acetylation of key histone residues, notably H3K9 and H3K27.[1][2] This inhibition results in a more condensed chromatin state and subsequent repression of gene transcription at p300/CBP-regulated loci.

Quantitative Efficacy Data

The potency of this compound has been characterized through various in vitro assays, demonstrating its high affinity and inhibitory activity against p300/CBP.

| Parameter | Value | Assay Type | Reference |

| p300 IC50 | 19 nM | Biochemical Assay | |

| H3K27Ac EC50 | 5 nM | Cellular Assay | |

| p300-mediated H3K9 Acetylation IC50 | 33 nM | HTRF Assay |

Pathological Context 1: Facioscapulohumeral Muscular Dystrophy (FSHD)

In FSHD, the aberrant expression of the transcription factor DUX4 in skeletal muscle is the primary pathogenic driver. DUX4 exerts its toxic effects by recruiting p300/CBP to its target genes. This recruitment leads to hyperacetylation of histone H3 at these loci, driving the expression of genes that are normally silenced in muscle tissue, ultimately leading to myotoxicity.

This compound has emerged as a promising therapeutic candidate for FSHD by directly counteracting the p300/CBP-dependent activity of DUX4. By inhibiting p300/CBP, this compound prevents the DUX4-mediated hyperacetylation of histone H3, thereby suppressing the expression of DUX4 target genes and mitigating cellular toxicity.

Signaling Pathway in FSHD

Caption: this compound inhibits DUX4-mediated myotoxicity in FSHD.

Pathological Context 2: CIC-DUX4 Sarcoma (CDS)

CIC-DUX4 sarcoma is an aggressive soft-tissue cancer driven by a chromosomal translocation that creates a CIC-DUX4 fusion oncoprotein. This fusion protein functions as an aberrant transcription factor, where the DNA-binding domain of CIC is fused to the potent transactivation domain of DUX4. Similar to its role in FSHD, the DUX4 transactivation domain in the fusion protein recruits p300/CBP to activate target genes that drive oncogenesis, including members of the PEA3 family of transcription factors (e.g., ETV1, ETV4, ETV5).

This compound has demonstrated significant therapeutic potential in preclinical models of CDS. By inhibiting p300/CBP, this compound effectively suppresses the transcriptional activity of the CIC-DUX4 oncoprotein, leading to a reversal of the associated histone acetylation, downregulation of target genes, cell cycle arrest, and inhibition of tumor growth.

Signaling Pathway in CIC-DUX4 Sarcoma

References

- 1. Is histone acetylation the most important physiological function for CBP and p300? | Aging [aging-us.com]

- 2. Histone acetylation by p300 is involved in CREB-mediated transcription on chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epigenetic-mechanisms-to-propagate-histone-acetylation-by-p300-cbp - Ask this paper | Bohrium [bohrium.com]

iP300w: A Potent and Selective p300/CBP Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of iP300w, a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP. By competitively binding to the acetyl-CoA binding pocket of these enzymes, this compound effectively blocks their catalytic activity, leading to a reduction in histone acetylation and the modulation of gene expression programs controlled by these critical transcriptional coactivators. This guide details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its characterization, and illustrates its impact on key signaling pathways implicated in various diseases, including Facioscapulohumeral Muscular Dystrophy (FSHD) and specific cancers such as CIC-DUX4 sarcoma and Ewing sarcoma.

Introduction

The paralogous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) are essential transcriptional coactivators that play a central role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their intrinsic histone acetyltransferase (HAT) activity, primarily targeting histone H3 at lysine 18 (H3K18) and lysine 27 (H3K27), is crucial for modulating chromatin structure and gene expression. Dysregulation of p300/CBP function has been implicated in the pathogenesis of numerous diseases, making them attractive therapeutic targets.

This compound has emerged as a highly potent and selective inhibitor of p300/CBP.[2] This guide serves as a technical resource for researchers investigating the therapeutic potential and biological functions of p300/CBP inhibition using this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Type | Target/System | Reference |

| IC50 | 19 nM | Biochemical HAT Assay | p300 | [3] |

| IC50 | 33 nM | HTRF Assay | p300-mediated H3K9 acetylation | [2][3] |

| EC50 | 5 nM | Cellular Assay | H3K27Ac levels |

Mechanism of Action

This compound functions as a competitive inhibitor of the acetyl-CoA binding site within the HAT domain of p300 and CBP. By occupying this site, it prevents the transfer of acetyl groups from acetyl-CoA to histone and non-histone protein substrates. This leads to a global reduction in histone acetylation, particularly at H3K18 and H3K27, which are key marks of active enhancers and promoters. The inhibition of p300/CBP HAT activity by this compound results in the transcriptional repression of genes regulated by these coactivators, thereby impacting downstream cellular processes.

Key Signaling Pathways Modulated by this compound

This compound has been shown to effectively modulate signaling pathways that are aberrantly activated in certain diseases due to their reliance on p300/CBP.

DUX4-Mediated Signaling in FSHD

In Facioscapulohumeral Muscular Dystrophy (FSHD), the aberrant expression of the transcription factor DUX4 is the primary pathogenic driver. DUX4 recruits p300/CBP to activate its target genes, leading to myocyte toxicity. This compound blocks this interaction, reverses the DUX4-mediated histone hyperacetylation, and suppresses the expression of DUX4 target genes.

CIC-DUX4 Fusion in Sarcoma

In CIC-DUX4 sarcomas, a fusion oncoprotein retains the DNA-binding domain of CIC and the transcriptional activation domain of DUX4. This fusion protein similarly relies on p300/CBP to drive the expression of oncogenic target genes. This compound treatment leads to the suppression of CIC-DUX4 transcriptional activity, reversal of induced histone acetylation, and cell cycle arrest in sarcoma cells.

EWS::FLI1-Mediated Transcription in Ewing Sarcoma

The EWS::FLI1 fusion oncoprotein is the primary driver of Ewing sarcoma. The transcriptional activity of EWS::FLI1 is dependent on p300/CBP. Inhibition of p300/CBP with this compound leads to a global transcriptional outcome similar to the direct knockdown of EWS::FLI1, resulting in decreased viability of Ewing sarcoma cells.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

p300/CBP Histone Acetyltransferase (HAT) HTRF Assay

This protocol is for determining the IC50 of this compound against p300/CBP HAT activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

References

- 1. HTRF Human and Mouse Total p300 Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]

- 2. A novel P300 inhibitor reverses DUX4-mediated global histone H3 hyperacetylation, target gene expression, and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone H3K18ac antibody (pAb) | Proteintech [ptglab.com]

An In-depth Technical Guide to iP300w: A Novel p300/CBP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

iP300w is a potent and selective spirocyclic inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the compound's mechanism of action, particularly its role in reversing DUX4-mediated cellular toxicity and its therapeutic potential in conditions such as Facioscapulohumeral Muscular Dystrophy (FSHD) and CIC-DUX4 sarcoma.[1][4] Experimental protocols and key quantitative data are presented to support further research and development of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound, also known as CP-C27, is a complex heterocyclic molecule with the chemical formula C29H27F5N6O4. Its structure features a spiroimidazolidine-2,4-dione core and a fluorinated stereogenic center, which distinguish it from the related compound A-485. The systematic IUPAC name for this compound is 2-((3'R,4S)-3'-fluoro-5'-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide.

A summary of the key physicochemical and identification properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C29H27F5N6O4 | |

| Molecular Weight | 618.57 g/mol | |

| CAS Number | 1889284-33-6 | |

| Appearance | Solid powder | |

| Purity | >98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action and Biological Activity

This compound is a highly potent inhibitor of the histone acetyltransferase activity of p300 and CBP. These enzymes play a crucial role in chromatin remodeling and gene expression by catalyzing the transfer of acetyl groups to lysine residues of histone and non-histone proteins.

The primary mechanism of action of this compound involves the direct inhibition of the catalytic HAT domain of p300/CBP. This inhibition leads to a reduction in histone acetylation, particularly H3K9 and H3K27 acetylation.

Inhibition of DUX4-Mediated Toxicity

The transcription factor DUX4 is aberrantly expressed in Facioscapulohumeral Muscular Dystrophy (FSHD), where it drives cellular toxicity. DUX4 interacts with p300/CBP to mediate its pathogenic effects. This compound has been shown to effectively counteract DUX4-mediated cytotoxicity by inhibiting the p300/CBP-DUX4 interaction. This leads to a reversal of the global histone H3 hyperacetylation induced by DUX4 and a suppression of DUX4 target gene expression.

The signaling pathway illustrating the role of this compound in mitigating DUX4-mediated toxicity is depicted below.

Caption: DUX4-mediated signaling and the inhibitory action of this compound.

Activity in CIC-DUX4 Sarcoma

This compound has also demonstrated significant therapeutic potential in CIC-DUX4 sarcomas (CDS), a type of undifferentiated small round cell sarcoma. In this cancer, a chromosomal translocation results in a CIC-DUX4 fusion protein that drives tumorigenesis by activating target genes through its interaction with p300/CBP. This compound effectively suppresses the transcriptional activity of CIC-DUX4, reverses the associated histone acetylation, and induces cell cycle arrest, ultimately preventing the growth of CDS tumors in preclinical models.

Quantitative Biological Data

The potency of this compound has been quantified in various assays. A summary of the key inhibitory concentrations is presented in Table 2.

| Assay | Value | Reference(s) |

| p300 IC50 | 19 nM | |

| p300-mediated H3K9 acetylation IC50 (HTRF assay) | 33 nM | |

| H3K27Ac EC50 | 5 nM | |

| CIC::DUX4 Sarcoma Cell Lines IC50 | 152–221 nM |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of this compound.

Cell Viability Assay (ATP Assay)

This assay is used to assess the effect of this compound on DUX4-induced cytotoxicity.

-

Cell Line: LHCN-iDUX4 myoblasts.

-

Induction: DUX4 expression is induced with doxycycline (dox).

-

Treatment: Cells are treated with serial dilutions of this compound.

-

Assay: Cell viability is measured after a specified time (e.g., 48 hours) using an adenosine triphosphate (ATP)-based assay, which quantifies the metabolic activity of viable cells.

The general workflow for this experiment is illustrated below.

Caption: Workflow for the cell viability (ATP) assay.

Western Blot for DUX4 and RT-qPCR for DUX4 Target Genes

These techniques are employed to evaluate the effect of this compound on DUX4 protein levels and the expression of its target genes.

-

Cell Line: LHCN-iDUX4 cells.

-

Induction and Treatment: Cells are pulse-induced with doxycycline and then treated with this compound.

-

Sample Collection: Protein and RNA samples are harvested at various time points.

-

Western Blot: DUX4 protein levels are assessed by separating protein lysates via SDS-PAGE, transferring to a membrane, and probing with a DUX4-specific antibody.

-

RT-qPCR: The expression levels of DUX4 target genes are quantified by reverse transcribing RNA to cDNA, followed by quantitative PCR using gene-specific primers.

In Vivo Xenograft Tumor Model

To assess the anti-tumor efficacy of this compound in vivo, a mouse xenograft model of CIC-DUX4 sarcoma is utilized.

-

Cell Line: CIC-DUX4 sarcoma cells (e.g., NCC-CDS-X1).

-

Implantation: Cells are subcutaneously injected into immunodeficient mice.

-

Treatment: Once tumors are palpable, mice are treated with this compound (e.g., 1.4 mg/kg, twice daily).

-

Monitoring: Tumor growth is monitored over time.

Synthesis

The synthesis of this compound is a multi-step process. A representative synthetic pathway involves the following key steps:

-

Formation of a hydantoin ring via the Bucherer-Bergs reaction.

-

Oxidative cyclization to form the spirocyclic core.

-

Bromoacetylation.

-

Cyclization to form the imidazolidinedione.

-

Suzuki coupling to introduce the pyrazole moiety.

-

Reduction of a ketone.

-

Fluorination using DAST (diethylaminosulfur trifluoride).

Conclusion and Future Directions

This compound has emerged as a powerful and selective chemical probe for studying the biological roles of p300 and CBP. Its ability to potently inhibit the histone acetyltransferase activity of these enzymes has demonstrated significant therapeutic potential in preclinical models of FSHD and CIC-DUX4 sarcoma. The development of this compound-based degraders, such as BT-O2C, represents a promising future direction, aiming to achieve enhanced selectivity and a more rapid onset of p300 degradation. Further investigation into the pharmacology, toxicology, and clinical efficacy of this compound and its derivatives is warranted to translate these promising preclinical findings into novel therapeutic strategies for patients.

References

- 1. A novel P300 inhibitor reverses DUX4-mediated global histone H3 hyperacetylation, target gene expression, and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Histone Acetyltransferase Inhibitors: R&D Systems [rndsystems.com]

- 3. This compound | Histone Acetyltransferases | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

The Core Role of p300 in Histone Acetylation: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The E1A-associated protein p300 (also known as EP300 or KAT3B) is a pivotal transcriptional co-activator and a member of the lysine acetyltransferase (KAT) family of enzymes.[1] It plays a crucial role in a vast array of cellular processes, including cell growth and division, differentiation, and apoptosis, by regulating gene expression through chromatin remodeling.[1][2] Dysregulation of p300's enzymatic activity is implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3][4] This in-depth technical guide provides a comprehensive overview of the core functions of p300 in histone acetylation, detailing its mechanism of action, recruitment to chromatin, involvement in signaling pathways, and its significance as a drug target. The guide also includes detailed experimental protocols and a structured presentation of quantitative data to support researchers and drug development professionals in their endeavors.

Mechanism of p300-Mediated Histone Acetylation

p300 functions as a histone acetyltransferase (HAT) that catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails. This post-translational modification neutralizes the positive charge of the lysine residue, thereby weakening the electrostatic interactions between the histone tails and the negatively charged DNA backbone. This "loosening" of the chromatin structure, often referred to as chromatin relaxation, increases the accessibility of DNA to transcription factors and the basal transcription machinery, generally leading to transcriptional activation.

The catalytic mechanism of p300 is described as a "hit-and-run" or Theorell-Chance mechanism. This model suggests that p300 first binds to acetyl-CoA, and then the histone substrate binds transiently to the enzyme's active site to receive the acetyl group, followed by rapid dissociation of the acetylated histone. This is distinct from other HATs that form a more stable ternary complex with both substrates. The catalytic activity of p300 is not limited to histones; it can acetylate over 70 other proteins, including a wide range of transcription factors, thereby modulating their activity, stability, and localization.

Recruitment of p300 to Chromatin

p300 lacks a specific DNA-binding domain and its recruitment to specific genomic loci is a highly regulated process mediated by several non-exclusive mechanisms. These mechanisms are crucial for ensuring the precise temporal and spatial control of gene expression.

-

Transcription Factor-Mediated Recruitment: p300 is primarily recruited to gene promoters and enhancers through direct interaction with DNA-bound transcription factors. p300 possesses multiple protein-protein interaction domains, including the TAZ1, KIX, TAZ2, and IBiD domains, which recognize and bind to the activation domains of a plethora of transcription factors.

-

"Reading" of Existing Histone Marks: The bromodomain of p300 recognizes and binds to pre-existing acetylated lysine residues on histone tails. This interaction helps to stabilize p300 at chromatin and can create a positive feedback loop, where existing acetylation marks facilitate further acetylation by p300.

-

Co-condensation: p300 contains long intrinsically disordered regions (IDRs) that can mediate its co-localization with transcription factors within biomolecular condensates. These condensates can increase the local concentration of p300 and its substrates, thereby enhancing its enzymatic activity.

-

lncRNA-Mediated Recruitment: Recent evidence suggests that long non-coding RNAs (lncRNAs) can also play a role in recruiting p300 to specific genomic locations.

Role of p300 in Signaling Pathways and Disease

p300 acts as a central hub that integrates signals from various pathways to regulate gene expression programs that control cell fate. It is involved in numerous signaling pathways, including:

-

TGF-β Signaling: p300 can be recruited by Smad proteins to TGF-β responsive genes, leading to histone acetylation and transcriptional activation.

-

Hypoxia-Inducible Factor (HIF-1α) Signaling: p300 is a critical co-activator for HIF-1α, a key regulator of the cellular response to hypoxia, which is often upregulated in solid tumors.

-

Wnt/β-catenin Signaling: p300 interacts with β-catenin and is involved in the transcriptional activation of Wnt target genes.

The dysregulation of p300 activity is a hallmark of several diseases, particularly cancer. Mutations, translocations, and altered expression levels of p300 have been identified in various malignancies, including hematological cancers and solid tumors. In many cancers, p300 acts as an oncoprotein by promoting the expression of genes involved in cell proliferation, survival, and metastasis. Consequently, there is significant interest in developing small molecule inhibitors that target the HAT activity or other functional domains of p300 for cancer therapy.

Quantitative Data Presentation

Table 1: Kinetic Parameters of p300 Histone Acetyltransferase Activity

| Substrate | Apparent Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Histone H4 peptide | 2.7 | N/A | N/A | |

| Acetyl-CoA | 9.8 | N/A | N/A | |

| Histone H3 (for K14ac) | N/A | ~0.03 | ~1015-fold over non-enzymatic rate | |

| Histone H3 (for K18ac) | N/A | ~0.025 | ~1010-fold over non-enzymatic rate |

N/A: Not available in the cited source. The kcat/Km values for H3 acetylation are presented as fold-increase over the non-enzymatic rate, as precise Km values were not provided in the reference.

Table 2: Substrate Specificity of p300

| Substrate Protein | Acetylation Site(s) | Biological Outcome | Reference(s) |

| Histone H3 | K9, K14, K18, K23, K27 | Transcriptional activation | |

| Histone H4 | K5, K8, K12, K16 | Transcriptional activation | |

| p53 | Multiple lysines | Increased stability and transcriptional activity | |

| N-Myc | Lysine 199 | Regulation of protein stability | |

| FOXO3 | Multiple lysines | Modulation of chemosensitivity | |

| Smad2/3 | Multiple lysines | Enhanced transactivation potential | |

| PCNA | Multiple lysines | Promotes removal from chromatin and degradation |

Detailed Experimental Protocols

In vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a fluorometric assay to measure the HAT activity of recombinant p300.

Materials:

-

Recombinant human p300 protein

-

HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA

-

HAT developer solution (containing a reagent that reacts with the free thiol group of Coenzyme A to produce a fluorescent product)

-

96-well black microplate

-

Fluorescent microplate reader

Procedure:

-

Prepare Reagents: Dilute the p300 enzyme, histone peptide substrate, and acetyl-CoA to their desired working concentrations in HAT Assay Buffer.

-

Set up Reactions: In a 96-well plate, add the following to each well:

-

HAT Assay Buffer

-

p300 enzyme

-

Test compound or vehicle control

-

Histone peptide substrate

-

-

Initiate Reaction: Add acetyl-CoA to each well to start the reaction.

-

Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction and Develop Signal: Add the HAT developer solution to each well. This will stop the enzymatic reaction and allow the fluorescent signal to develop.

-

Measure Fluorescence: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the developer used.

-

Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Plot the fluorescence intensity against the concentration of the test compound to determine its inhibitory activity.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the general steps for performing a ChIP experiment to identify the genomic regions occupied by p300.

Materials:

-

Cells of interest

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Anti-p300 antibody (ChIP-grade)

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR reagents or library preparation kit for sequencing

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the anti-p300 antibody or IgG control overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by incubating at 65°C overnight.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by preparing a library for next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.

Western Blotting for Histone Acetylation

This protocol describes the detection of histone acetylation levels by Western blotting.

Materials:

-

Cell or tissue samples

-

Histone extraction buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-H3K27, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Histone Extraction: Extract histone proteins from cells or tissues.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE: Separate the histone proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific histone acetylation mark of interest overnight at 4°C.

-

Washes: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washes: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative level of acetylation.

Mandatory Visualizations

Caption: A generalized signaling pathway illustrating the recruitment of p300 and its role in histone acetylation-mediated gene expression.

Caption: Experimental workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to map p300 binding sites.

References

An In-depth Technical Guide to the Biological Activity of iP300w

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of iP300w, a potent and selective inhibitor of the p300/CBP family of histone acetyltransferases (HATs). It is designed to furnish researchers, scientists, and drug development professionals with the essential technical details to understand and further investigate the therapeutic potential of this compound.

Core Mechanism of Action

This compound exerts its biological effects by targeting the catalytic activity of the paralogous transcriptional co-activators, p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP). These enzymes play a crucial role in regulating gene expression by acetylating histone proteins, primarily at lysine residues. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is accessible to transcription factors, thereby promoting gene transcription.

By inhibiting p300/CBP, this compound prevents histone acetylation, leading to a more condensed chromatin state and subsequent transcriptional repression of p300/CBP-dependent genes. This mechanism is particularly relevant in disease contexts where aberrant p300/CBP activity is a key driver, such as in certain cancers and genetic disorders.

Quantitative Biological Activity of this compound

The potency of this compound has been characterized in various biochemical and cell-based assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Assay Type | Target/Context | Reference |

| IC50 | 19 nM | Biochemical Assay | p300 HAT activity | [1] |

| IC50 | 33 nM | HTRF Assay | p300-mediated H3K9 acetylation | [1][2][3][4] |

| EC50 | 5 nM | Cellular Assay | H3K27Ac levels |

Key Biological Applications and Findings

Facioscapulohumeral Muscular Dystrophy (FSHD)

In the context of FSHD, a genetic disorder characterized by the misexpression of the DUX4 transcription factor, this compound has shown significant therapeutic potential. DUX4 is known to recruit p300/CBP to activate its target genes, leading to myocyte toxicity.

-

Inhibition of DUX4-mediated transcription and cytotoxicity: this compound effectively inhibits the transcription of DUX4 target genes and protects muscle cells from DUX4-induced cell death.

-

Reversal of histone hyperacetylation: DUX4 expression leads to a global increase in histone H3 acetylation, an effect that is reversed by this compound.

-

In vivo efficacy: In a mouse model of FSHD, this compound has been shown to inhibit DUX4-mediated transcription.

CIC-DUX4 Sarcoma (CDS)

CDS is an aggressive soft tissue sarcoma driven by a fusion oncoprotein, CIC-DUX4. Similar to the canonical DUX4, the CIC-DUX4 fusion protein relies on p300/CBP for its oncogenic activity.

-

Suppression of CIC-DUX4 transcriptional activity: this compound efficiently blocks the transcriptional program driven by CIC-DUX4.

-

Induction of cell cycle arrest and inhibition of proliferation: Treatment of CDS cells with this compound leads to a significant decrease in cell viability and proliferation.

-

In vivo tumor growth suppression: In xenograft models of CDS, this compound has demonstrated the ability to prevent the growth of established tumors.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound counteracts the effects of DUX4.

Caption: Mechanism of this compound in DUX4-mediated signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of this compound.

ATP-Based Cell Viability Assay

This protocol is used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.

-

Cell culture medium.

-

Test compound (this compound) and vehicle control (e.g., DMSO).

-

ATP-based cell viability reagent (e.g., CellTiter-Glo®).

-

Luminometer.

Procedure:

-

Seed cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL per well for 96-well plates (25 µL for 384-well plates).

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound and add them to the experimental wells. Add the vehicle control to the control wells.

-

Incubate the plates for the desired exposure period (e.g., 48 or 72 hours).

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of the ATP-based cell viability reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The number of viable cells is proportional to the luminescence signal.

Western Blot for Histone H3 Acetylation

This protocol is used to detect changes in the acetylation status of histone H3 upon treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and buffers.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest cells and lyse them in cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated histone H3 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total histone H3.

RT-qPCR for Gene Expression Analysis

This protocol is used to quantify the expression levels of target genes that are regulated by p300/CBP.

Materials:

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green or TaqMan).

-

Gene-specific primers for target and reference genes.

-

Real-time PCR instrument.

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of the target genes, normalized to a reference gene (e.g., GAPDH or ACTB).

Experimental Workflow Diagram

The following diagram provides a general workflow for evaluating the biological activity of a compound like this compound.

Caption: General workflow for assessing this compound's biological activity.

References

Unlocking Epigenetic Regulation: A Technical Guide to p300 Target Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histone acetyltransferase p300 (also known as EP300 or KAT3B) has emerged as a critical regulator of epigenetic mechanisms and a promising therapeutic target in a variety of diseases, most notably cancer. As a transcriptional co-activator, p300 plays a pivotal role in chromatin remodeling and gene expression by acetylating histone proteins and other transcription factors. Its dysregulation is implicated in the pathogenesis of numerous malignancies, including hematological cancers, prostate cancer, and colorectal cancer. This technical guide provides an in-depth overview of p300's function, its validation as a therapeutic target, and the methodologies employed in the discovery and characterization of its inhibitors. We present quantitative data on key p300 inhibitors, detailed experimental protocols for target validation, and visual representations of the core signaling pathways in which p300 is a key player.

p300: A Master Regulator of the Epigenome

p300 and its close homolog, CREB-binding protein (CBP), are histone acetyltransferases (HATs) that function as transcriptional co-activators.[1][2] They acetylate lysine residues on histones, which neutralizes their positive charge, leading to a more relaxed chromatin structure that is permissive for transcription.[2] Beyond histone modification, p300 also acetylates a wide array of non-histone proteins, including transcription factors like p53, thereby modulating their activity, stability, and localization.[3] This multifaceted regulatory role places p300 at the nexus of numerous cellular processes, including cell cycle progression, differentiation, DNA repair, and apoptosis.[3]

The aberrant activity of p300 is a hallmark of various cancers. It can be overexpressed or mutated, leading to the dysregulation of oncogenic signaling pathways. For instance, p300 is known to co-activate the androgen receptor (AR) in prostate cancer, contributing to disease progression and resistance to therapy.

Quantitative Analysis of p300 Inhibitors

The development of potent and selective p300 inhibitors is a key focus in epigenetic drug discovery. These small molecules offer a means to pharmacologically probe p300 function and represent a promising avenue for therapeutic intervention. Below is a summary of key quantitative data for prominent p300 inhibitors.

| Inhibitor | Target(s) | IC50 (p300) | Ki/Kd (p300) | Selectivity | Key Findings |

| A-485 | p300/CBP (catalytic) | 9.8 nM | - | >1000-fold vs. other HATs | Acetyl-CoA competitive inhibitor; demonstrates anti-proliferative effects in hematological and prostate cancer cell lines. |

| CCS1477 (Inobrodib) | p300/CBP (bromodomain) | - | 1.3 nM (Kd) | ~170-fold vs. BRD4 | Orally bioavailable; shows efficacy in preclinical models of multiple myeloma, AML, and prostate cancer; currently in clinical trials. |

| FT-7051 | p300/CBP (bromodomain) | - | - | Potent and selective | Orally bioavailable; active in preclinical models of castration-resistant prostate cancer, including those resistant to enzalutamide; currently in clinical trials. |

Experimental Protocols for p300 Target Validation

Validating p300 as a therapeutic target and characterizing its inhibitors requires a suite of robust biochemical and cellular assays. Here, we provide detailed methodologies for key experiments.

TR-FRET Assay for p300 HAT Activity

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive and homogeneous assay format ideal for high-throughput screening of enzyme inhibitors. This protocol outlines a TR-FRET assay to measure the histone acetyltransferase (HAT) activity of p300.

Principle: The assay measures the acetylation of a biotinylated histone H3 peptide by p300. A terbium-labeled anti-acetylated lysine antibody serves as the donor fluorophore, and a streptavidin-conjugated fluorophore serves as the acceptor. When the histone peptide is acetylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Materials:

-

Recombinant p300 enzyme

-

Biotinylated histone H3 peptide substrate (e.g., H3K27)

-

Acetyl-CoA

-

Terbium-labeled anti-acetyl-lysine antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., d2)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mg/mL BSA)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilution.

-

Add 4 µL of a solution containing the p300 enzyme and the biotinylated histone H3 peptide in assay buffer.

-

Initiate the enzymatic reaction by adding 4 µL of acetyl-CoA solution in assay buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 5 µL of a detection mixture containing the terbium-labeled antibody and the streptavidin-conjugated acceptor in a suitable detection buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the IC50 values for the test compounds.

AlphaLISA Assay for p300 Protein-Protein Interactions

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay technology that is well-suited for studying protein-protein interactions (PPIs) in a high-throughput format.

Principle: This assay measures the interaction between p300 and a binding partner (e.g., a transcription factor). One protein is tagged (e.g., with biotin) and binds to streptavidin-coated Donor beads. The other protein is recognized by an antibody conjugated to Acceptor beads. When the two proteins interact, the Donor and Acceptor beads are brought into close proximity, leading to the generation of a chemiluminescent signal.

Materials:

-

Recombinant p300 protein

-

Biotinylated binding partner protein

-

Streptavidin-coated Donor beads

-

Antibody specific to p300 conjugated to AlphaLISA Acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilution.

-

Add 4 µL of a solution containing the p300 protein and the biotinylated binding partner in assay buffer.

-

Incubate at room temperature for 30 minutes to allow for protein-protein interaction.

-

Add 4 µL of a mixture of Streptavidin-coated Donor beads and anti-p300 Acceptor beads in assay buffer.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Analyze the data to determine the effect of the compounds on the protein-protein interaction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

Principle: The binding of a ligand to a protein can alter its thermal stability. In a CETSA experiment, cells are treated with a compound and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Materials:

-

Cultured cells expressing p300

-

Test compound

-

Cell lysis buffer (with protease and phosphatase inhibitors)

-

Equipment for heating cell lysates (e.g., PCR thermocycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-p300 antibody

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the test compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

-

Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble p300 in each sample by Western blotting using an anti-p300 antibody.

-

Quantify the band intensities and plot the fraction of soluble p300 as a function of temperature to generate melting curves.

-

Compare the melting curves of the compound-treated and vehicle-treated samples to determine the thermal shift.

p300 in Key Signaling Pathways

p300's role as a transcriptional co-activator places it at the heart of several critical signaling pathways implicated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of p300 inhibitors.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. p300 is a key co-activator for Smad transcription factors, the central mediators of TGF-β signaling.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis, and its aberrant activation is a common driver of cancer, particularly colorectal cancer. p300 acts as a co-activator for β-catenin, enhancing the transcription of Wnt target genes.

p53 Signaling Pathway

The tumor suppressor p53 is a critical regulator of the cellular response to DNA damage, inducing cell cycle arrest or apoptosis. p300 plays a dual role in the p53 pathway, both acetylating p53 to enhance its transcriptional activity and acting as a transcriptional co-activator for p53 target genes.

Conclusion and Future Directions

The validation of p300 as a therapeutic target has opened up new frontiers in epigenetic drug discovery. The development of potent and selective inhibitors has provided invaluable tools to dissect the complex biology of p300 and has shown significant promise in preclinical and early clinical studies. The technical guide presented here offers a comprehensive resource for researchers in this field, summarizing key data, providing detailed experimental methodologies, and illustrating the intricate signaling networks in which p300 operates. Future research will likely focus on the development of next-generation p300 inhibitors with improved selectivity and pharmacokinetic properties, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies to overcome resistance and enhance therapeutic efficacy.

References

- 1. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p300 regulates p53-dependent apoptosis after DNA damage in colorectal cancer cells by modulation of PUMA/p21 levels - PMC [pmc.ncbi.nlm.nih.gov]

iP300w: A Technical Guide to its Selectivity for p300 over CBP

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homologous histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) are critical transcriptional co-activators involved in a myriad of cellular processes. Their structural similarity, especially within the catalytic HAT domain, presents a significant challenge in the development of selective inhibitors. This technical guide provides a comprehensive overview of the selective p300/CBP inhibitor, iP300w, with a focus on its selectivity for p300 versus CBP. This document will cover quantitative measures of its potency, detailed experimental protocols for assessing its activity, and the signaling pathways it modulates.

Introduction to p300 and CBP

p300 and CBP are large, multi-domain proteins that act as master regulators of gene expression. They function as scaffolds for the assembly of the transcriptional machinery and possess intrinsic histone acetyltransferase activity. This enzymatic activity neutralizes the positive charge on lysine residues of histones, leading to a more relaxed chromatin structure that is accessible for transcription. Beyond histones, p300 and CBP acetylate numerous non-histone proteins, thereby influencing a vast array of cellular functions including cell proliferation, differentiation, and DNA repair. Despite their high degree of homology, evidence suggests that p300 and CBP have non-redundant and sometimes opposing roles in cellular processes. This functional divergence highlights the therapeutic potential of developing selective inhibitors that can target the specific pathological activities of one paralog while sparing the essential functions of the other.

Quantitative Assessment of this compound Potency

This compound is a potent, spiro-hydantoin-based inhibitor of the p300/CBP histone acetyltransferases.[1][2] While often described as a p300/CBP inhibitor, studies utilizing this compound-based degraders have indicated a preference for p300 over CBP.[3] The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Notes |

| This compound | EP300/CREBBP | 15.8 | Biochemical Acetyltransferase Assay | Potency determined in the presence of physiological acetyl-CoA concentrations.[1][2] |

| This compound | p300 | 33 | HTRF Assay (H3K9 Acetylation) | Demonstrates direct inhibition of p300's histone acetyltransferase activity. |

| This compound-based Degraders | p300 vs. CBP | Preferential degradation of p300 | HiBiT Cellular Degradation Assay | Suggests a higher affinity or more favorable conformation for inducing degradation of p300 over CBP. |

Experimental Protocols

The accurate evaluation of p300/CBP inhibitors like this compound relies on robust and well-defined experimental methodologies. Below are detailed protocols for key biochemical and cellular assays used to characterize its selectivity and efficacy.

In Vitro Histone Acetyltransferase (HAT) Assay (TR-FRET)

This assay is a common method to directly measure the enzymatic activity of p300 and CBP and to determine the potency of inhibitors.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the acetylation of a biotinylated histone peptide substrate by p300 or CBP. A europium-labeled anti-acetyl-lysine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is acetylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Protocol:

-

Reaction Setup: In a 384-well low-volume microplate, prepare a reaction mixture containing 50 mM HEPES (pH 7.8), varying concentrations of the histone H3 peptide substrate, and 200 µM acetyl-CoA.

-

Inhibitor Addition: Add this compound at a range of concentrations to the reaction wells. Include a DMSO vehicle control.

-

Enzyme Initiation: Initiate the reaction by adding purified recombinant p300 or CBP enzyme (0.5 to 10 nM).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction by adding a detection mixture containing a europium-labeled anti-H3K27ac antibody and a streptavidin-labeled acceptor (e.g., XL665).

-

Reading: After a further incubation period (e.g., 60 minutes) at room temperature, read the plate on a TR-FRET compatible microplate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the values against the inhibitor concentration to determine the IC50.

Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to modulate histone acetylation within a cellular context.

Principle: Cells are treated with the p300/CBP inhibitor, and the global levels of specific histone acetylation marks, such as H3K27ac (a primary mark of p300/CBP activity), are analyzed by Western blotting using specific antibodies.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7 or PC-3) in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-range of this compound for a specified duration (e.g., 4-24 hours).

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

-

Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA or similar protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for an acetylation mark (e.g., anti-H3K27ac) and a loading control (e.g., anti-total Histone H3). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal to determine the dose-dependent effect of the inhibitor.

Cellular Viability Assay (Luminescent)

This assay is used to determine the effect of the inhibitor on cell proliferation and cytotoxicity.

Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A reagent containing luciferase and its substrate is added to the cells. The luciferase enzyme catalyzes the oxidation of luciferin, and the amount of light produced is directly proportional to the amount of ATP, and thus the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in an opaque-walled 96-well microplate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).

-

Reagent Addition: Equilibrate the plate to room temperature and add a volume of a commercially available luminescent cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle-treated cells and plot the results to determine the IC50 value for cell viability.

Signaling Pathways and Experimental Workflows

p300/CBP Signaling Pathway

p300 and CBP are key co-activators for a multitude of transcription factors and are involved in numerous signaling pathways critical for cellular function. The diagram below illustrates a simplified, generalized signaling cascade where p300/CBP play a central role.

Caption: A simplified diagram of a p300/CBP-mediated signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Assessing this compound Selectivity

The following diagram outlines a typical workflow for determining the selectivity of an inhibitor like this compound for p300 versus CBP.

Caption: A logical workflow for the biochemical and cellular characterization of this compound's selectivity for p300 versus CBP.

References

In Vitro Characterization of iP300w: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

iP300w is a potent and selective spirocyclic inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its biological activity, mechanism of action, and key quantitative data from various cellular assays. Detailed experimental protocols for the cited studies are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding of its molecular interactions and experimental design.

Introduction

The histone acetyltransferases p300 and CBP are critical transcriptional coactivators involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer and facioscapuhumeral muscular dystrophy (FSHD).[1] this compound has emerged as a valuable chemical probe to investigate the roles of p300/CBP and as a potential therapeutic agent. This guide details its in vitro properties and the methodologies used for its characterization.

Mechanism of Action

This compound functions as a catalytic inhibitor of p300/CBP, targeting their HAT domains. By inhibiting the acetyltransferase activity of p300/CBP, this compound prevents the acetylation of histone and non-histone protein substrates. A primary consequence of this inhibition is the reduction of histone H3 acetylation, particularly at lysine 27 (H3K27ac) and lysine 18 (H3K18ac), which are key epigenetic marks associated with active gene transcription. In the context of FSHD, the pathogenic transcription factor DUX4 recruits p300/CBP to drive the expression of its target genes, leading to myoblast cytotoxicity. This compound effectively reverses the DUX4-mediated global hyperacetylation of histone H3 and suppresses the expression of DUX4 target genes, thereby mitigating cellular toxicity. Similarly, in CIC-DUX4 sarcomas, this compound blocks the transcriptional activity of the CIC-DUX4 fusion protein by inhibiting p300/CBP.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 (p300-mediated H3K9 acetylation) | 33 nM | HTRF Assay | |

| IC50 (p300 HAT activity) | 19 nM | Not Specified | |

| IC50 (p300 HAT activity, 50 nM acetyl-CoA) | 15.8 nM | Scintillation Proximity Assay | |

| EC50 (H3K27Ac reduction) | 5 nM | Not Specified |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Effective Concentration | Reference |

| LHCN-iDUX4 Myoblasts | Cell Viability (ATP Assay) | Rescue from DUX4-induced toxicity | 1 µM | |

| iC2C12-DUX4 Myoblasts | Cell Viability (ATP Assay) | Rescue from DUX4-induced toxicity | Not Specified | |

| NCC-CDS-X1 (CIC-DUX4 Sarcoma) | Cell Viability (ATP Assay) | Decrease in cell viability | 0.003 µM (significant effect) | |

| Ewing Sarcoma Cell Lines | Cell Viability | Reduction in cell viability | 0.1 µM (significant sensitivity) | |

| LHCN-iDUX4 Myoblasts | Gene Expression (RT-qPCR) | Inhibition of DUX4 target genes | 0.1 µM | |

| LHCN-iDUX4 Myoblasts | RNA-Seq | Reversal of DUX4 transcriptional fingerprint | 0.25 µM |

Signaling Pathways and Workflows

DUX4-Mediated Cytotoxicity and its Inhibition by this compound

Caption: DUX4 recruits p300/CBP, leading to histone hyperacetylation and cytotoxic gene expression, a process blocked by this compound.

Experimental Workflow for Assessing this compound Efficacy on DUX4-Induced Cytotoxicity

Caption: Workflow for evaluating this compound's ability to rescue cells from DUX4-mediated toxicity.

Experimental Protocols

Cell Culture and DUX4 Induction

-

Cell Lines: LHCN-M2 immortalized human myoblasts with a doxycycline-inducible DUX4 transgene (LHCN-iDUX4) were used.

-

Culture Conditions: Cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

DUX4 Induction: To induce DUX4 expression, doxycycline was added to the culture medium at a final concentration of 200 ng/ml.

Cell Viability (ATP) Assay

This protocol is based on the methodology described for assessing DUX4-induced cytotoxicity.

-

Cell Seeding: Plate LHCN-iDUX4 cells in a 96-well plate at a density of 1 x 10^5 cells per well.

-

Induction and Treatment: The following day, induce DUX4 expression with doxycycline (200 ng/ml). Concurrently, treat the cells with a serial dilution of this compound. Include control wells with non-induced cells and induced cells without this compound treatment.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

ATP Measurement: Perform an ATP assay using a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a microplate reader. Normalize the data to the untreated control cells to determine the fold difference in cell viability.

Western Blotting for Histone Acetylation

This protocol is adapted from descriptions of histone acetylation analysis.

-

Cell Lysis: After treatment with doxycycline and/or this compound for the desired time (e.g., 12 hours), harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for acetylated histones (e.g., anti-H3K27ac, anti-H3K18ac) and total histone H3 (as a loading control) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This protocol is based on the methodology for analyzing DUX4 target gene expression.

-

RNA Extraction: Treat LHCN-iDUX4 cells with doxycycline (200 ng/ml) for a pulse period (e.g., 2 hours), then replace the medium with one containing this compound (0.1 µM). Harvest RNA at various time points (e.g., 1, 2, 4, 8 hours) using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR instrument and a suitable master mix with primers specific for DUX4 target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in this compound-treated cells to untreated controls.

RNA Sequencing (RNA-seq)

This protocol is a generalized workflow based on the description of RNA-seq experiments.

-

Sample Preparation: Induce LHCN-iDUX4 cells with doxycycline (200 ng/ml) for 12 hours and treat with this compound (0.25 µM).

-

RNA Extraction and Quality Control: Extract total RNA and assess its quality and integrity.

-

Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Perform bioinformatic analysis of the sequencing data, including read mapping, differential gene expression analysis, and pathway analysis to determine the global transcriptional effects of this compound on DUX4-expressing cells.

Conclusion

This compound is a potent and specific inhibitor of p300/CBP histone acetyltransferases with significant in vitro activity against cellular models of FSHD and CIC-DUX4 sarcoma. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the roles of p300/CBP in health and disease and for those exploring the therapeutic potential of p300/CBP inhibition.

References

- 1. A novel P300 inhibitor reverses DUX4-mediated global histone H3 hyperacetylation, target gene expression, and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of p300 histone acetyltransferase activity in palate mesenchyme cells attenuates Wnt signaling via aberrant E-cadherin expression - PMC [pmc.ncbi.nlm.nih.gov]

The Selective p300/CBP Inhibitor iP300w: A Technical Guide to its Effects on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcriptional coactivators p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP) are highly homologous histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1][2] By catalyzing the acetylation of histone tails and other transcription factors, p300/CBP facilitates chromatin relaxation and the recruitment of the transcriptional machinery, thereby activating gene transcription.[2][3] Dysregulation of p300/CBP activity is implicated in a variety of diseases, including cancer and genetic disorders such as Facioscapulohumeral Muscular Dystrophy (FSHD).[4]

iP300w is a potent, selective, and orally bioavailable small molecule inhibitor of the p300/CBP HAT domain. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on gene transcription, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and workflows.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value (nM) | Reference |

| p300 | Biochemical HAT Assay | IC50 | 19 | |

| p300 | HTRF Assay (H3K9 acetylation) | IC50 | 33 | |

| p300/CBP | Cellular Assay (H3K27 acetylation) | EC50 | 5 |

Table 2: In Vivo Activity of this compound

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| iDUX4pA FSHD mouse model | 0.3 mg/kg/day (intraperitoneal) | Inhibition of DUX4-mediated transcription | |

| CIC-DUX4 sarcoma xenograft model | 1.4 mg/kg (twice daily) | Prevention of tumor growth |

Mechanism of Action: Inhibition of p300/CBP-Mediated Gene Transcription

p300 and CBP act as transcriptional coactivators by interacting with a multitude of transcription factors. This interaction recruits their intrinsic histone acetyltransferase (HAT) activity to specific gene promoters and enhancers. The acetylation of histone tails, particularly on lysine residues, neutralizes their positive charge, leading to a more relaxed chromatin structure. This "open" chromatin state allows for the binding of the basal transcriptional machinery, including RNA polymerase II, thereby initiating gene transcription.

This compound exerts its effects by directly binding to the HAT domain of p300 and CBP, competitively inhibiting their catalytic activity. This prevents the acetylation of histones and other protein substrates, resulting in a more condensed chromatin state and the repression of target gene transcription.

Signaling Pathway Diagram

Caption: Mechanism of p300/CBP inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Histone Acetyltransferase (HAT) Inhibition Assay (HTRF)

This protocol is adapted from typical HTRF-based HAT assays used to determine the IC50 of inhibitors.

Materials:

-

Recombinant p300 HAT domain

-

Histone H3 peptide (amino acids 1-21) with a biotin tag

-

Acetyl-Coenzyme A (Ac-CoA)

-

HTRF detection reagents: Europium cryptate-labeled anti-histone H3K9ac antibody and XL665-conjugated streptavidin

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1% BSA)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the p300 enzyme, histone H3 peptide, and the this compound dilutions.

-

Initiate the reaction by adding Ac-CoA.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF detection reagents.

-

Incubate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the general steps for performing a ChIP-seq experiment to assess the genome-wide changes in histone acetylation upon treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffers

-

Sonicator

-

Antibodies against specific histone modifications (e.g., H3K27ac) or p300/CBP

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control for the desired time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin to fragments of 200-600 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an antibody specific for the target protein (e.g., anti-H3K27ac). Capture the antibody-chromatin complexes with protein A/G beads.

-

Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating in the presence of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment. Analyze differential binding between this compound-treated and control samples.

RNA Sequencing (RNA-seq)

This protocol describes a typical workflow for analyzing changes in gene expression following this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

DNase I

-

cDNA synthesis kit

-

RNA-seq library preparation kit

-

Next-generation sequencer

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Harvest the cells and extract total RNA using a suitable method.

-

RNA Quality Control and DNase Treatment: Assess the quality and quantity of the extracted RNA. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand of cDNA. Perform end-repair, A-tailing, and adapter ligation. Amplify the library by PCR.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-